1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazolone dioxide class, characterized by a bicyclic framework integrating a thiophene ring fused with an imidazolone moiety. The substituents at the 1- and 3-positions—4-ethoxyphenyl and 3-methylphenyl, respectively—impart distinct electronic and steric properties. The ethoxy group (-OCH₂CH₃) enhances electron density via resonance, while the 3-methylphenyl group introduces steric bulk. Safety protocols for handling this compound align with general guidelines for sulfone-containing heterocycles, including avoidance of heat and ignition sources .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-17-9-7-15(8-10-17)21-18-12-27(24,25)13-19(18)22(20(21)23)16-6-4-5-14(2)11-16/h4-11,18-19H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEFLRYXLZPSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antiviral Activity
Recent studies have indicated that derivatives of thienoimidazole compounds exhibit antiviral properties. For instance, compounds similar to the one have shown efficacy against various viruses, including HIV and hepatitis C virus (HCV). The mechanism often involves inhibition of viral enzymes or interference with viral replication processes.
Antitumor Activity
The compound has also been evaluated for its antitumor activity. In vitro studies demonstrated that certain thienoimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound D | Breast Cancer | 12.5 | Induces apoptosis |
| Compound E | Lung Cancer | 15.0 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or tumor growth.
- Receptor Modulation : It could act as a ligand for certain receptors, modulating signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death.
Study on Antiviral Efficacy
A study published in MDPI explored the antiviral efficacy of various thienoimidazole derivatives against HIV-1. The results indicated that the tested compounds exhibited significant antiviral activity with low cytotoxicity, suggesting their potential as therapeutic agents for HIV treatment .
Study on Anticancer Properties
In another investigation focusing on lung cancer cells, a derivative of thienoimidazole was found to significantly reduce cell viability at concentrations as low as 15 μM. The study concluded that the compound induced apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position critically modulate properties. Key analogs include:
*Calculated based on structural similarity.
- Electron-Donating vs.
- Steric Effects : The 3-methylphenyl group (target) creates less steric hindrance than the 2-methylphenyl (o-tolyl) analog , favoring reactions requiring planar transition states.
- Thermal Stability : Sulfone derivatives (target, –5) generally exhibit higher stability than thione analogs (), which decompose at lower temperatures due to sulfur’s reduced oxidation state .
Spectroscopic and Crystallographic Data
- IR/NMR Trends : The target’s sulfone groups would show strong S=O stretches near 1150–1300 cm⁻¹, similar to ’s imidazolone (1701 cm⁻¹ for C=O) . Aromatic protons in the 3-methylphenyl group would resonate at δ ~7.1–7.4 ppm (cf. δ 8.11 ppm for benzo[b]thiophen in ) .
- Analogs like ’s triazole-thione exhibit hydrogen-bonded networks, suggesting the target may form similar intermolecular interactions .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis of complex imidazole derivatives like this compound typically involves multi-step protocols. For example, details a multi-component reaction (MCR) approach using substituted benzaldehydes, amines, and thiourea derivatives under microwave irradiation to form the imidazole core. Critical parameters include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control (60–120°C). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
- Data Support : highlights the use of nucleophilic substitution with secondary amines to modify the imidazole ring, emphasizing the role of reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for amine:precursor) in optimizing yield .
Q. How can spectroscopic and crystallographic methods be used to confirm the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR can identify substituents on the imidazole and thieno rings. For instance, aromatic protons in the 6.8–7.5 ppm range and ethoxy groups at ~1.4 ppm (CH3) and 4.1 ppm (OCH2) are diagnostic .
- X-ray Crystallography : As demonstrated in , dihedral angles between aromatic rings (e.g., 12.65° for fluorophenyl-imidazole systems) confirm spatial orientation, while weak hydrogen bonds (C–H···F/N) stabilize the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 455.12 for C24H23N2O3S) .
Advanced Research Questions
Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction conditions?
- Methodological Answer : Statistical Design of Experiments (DoE) is critical. emphasizes factorial designs (e.g., Box-Behnken or Central Composite) to assess interactions between variables like temperature, catalyst loading, and solvent polarity. For example, a 3-level factorial design with 15 runs can identify optimal conditions for Suzuki-Miyaura coupling (if applicable) .
- Case Study : ’s ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. This reduces experimental iterations by 40–60% in multi-step syntheses .
Q. How can researchers resolve contradictions in solubility and stability data across different studies?
- Methodological Answer : Contradictions often arise from solvent polarity or measurement techniques. A systematic approach includes:
- Solubility Profiling : Use Hansen Solubility Parameters (HSP) to compare solvents like DMSO (δD=18.0, δP=16.4) vs. THF (δD=16.8, δP=5.7) .
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. ’s crystallography data can correlate stability with molecular packing efficiency .
Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states. For example, ’s ICReDD uses GRRM to map pathways for imidazole ring functionalization .
- Machine Learning : Train models on PubChem datasets () to predict regioselectivity in electrophilic substitutions (e.g., nitration at C4 vs. C5 positions) .
Q. How can researchers validate the compound’s biological or catalytic mechanisms using advanced analytical methods?
- Methodological Answer :
- In Situ Spectroscopy : Use FTIR-ATR to monitor catalytic cycles (e.g., S=O bond activation in sulfone derivatives) under reaction conditions .
- Docking Studies : As shown in , AutoDock Vina can simulate binding to enzyme active sites (e.g., COX-2 for anti-inflammatory studies) with RMSD <2.0 Å indicating reliable poses .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
